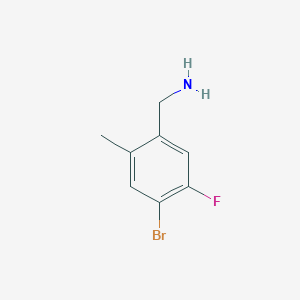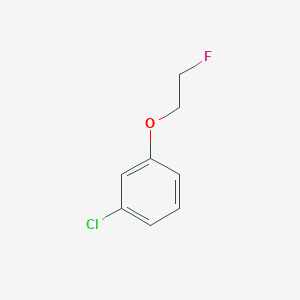
1-Chloro-3-(2-fluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2-fluoroethoxy group is substituted at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-fluoroethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-nitrobenzene with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the fluoroethoxy group can be replaced by other substituents.
Oxidation and Reduction: The aromatic ring can undergo oxidation to form quinones, while reduction reactions can lead to the formation of cyclohexane derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Cyclohexane derivatives and other reduced forms.
Scientific Research Applications
1-Chloro-3-(2-fluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-(2-fluoroethoxy)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the compound’s aromatic ring acts as a nucleophile, attacking electrophiles to form substituted products. The fluoroethoxy group can influence the reactivity and orientation of the substitution due to its electron-withdrawing properties.
Comparison with Similar Compounds
- 1-Chloro-3-(2-chloroethoxy)benzene
- 1-Chloro-3-(2-bromoethoxy)benzene
- 1-Chloro-3-(2-methoxyethoxy)benzene
Comparison: 1-Chloro-3-(2-fluoroethoxy)benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric effects compared to other similar compounds. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions in various chemical processes.
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-chloro-3-(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C8H8ClFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 |
InChI Key |
JZKZWSICSXXGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


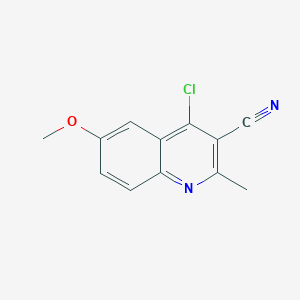
![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)
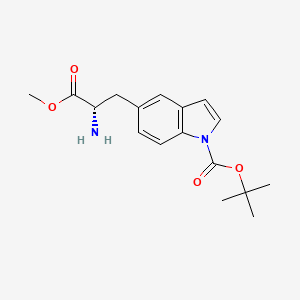
![(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12990082.png)
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
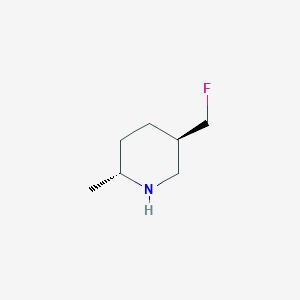
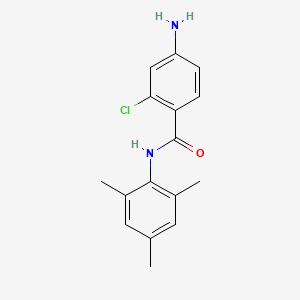
![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
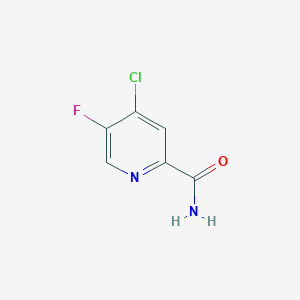
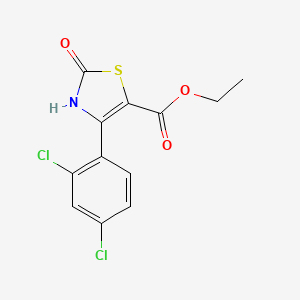
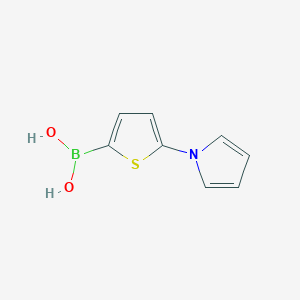
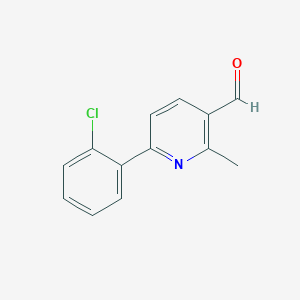
![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)
